2-(2,6-Dimethoxyphenoxy)ethanamine

Overview

Description

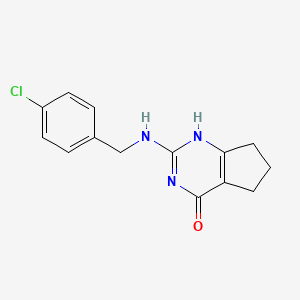

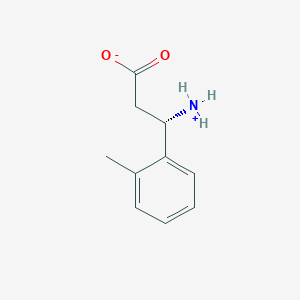

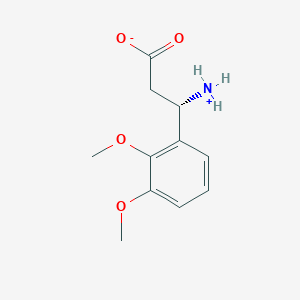

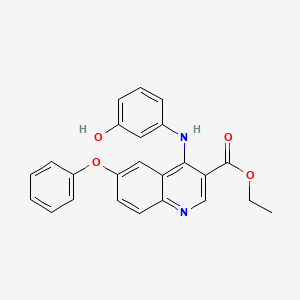

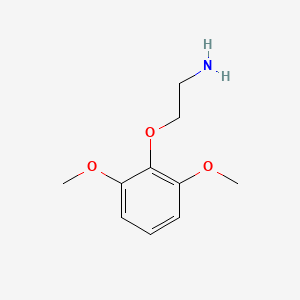

2-(2,6-Dimethoxyphenoxy)ethanamine is a chemically active substance . It has a molecular formula of C10H16ClNO3 and a molecular weight of 233.69200 .

Molecular Structure Analysis

The molecular structure of this compound consists of a central ethanamine group attached to a 2,6-dimethoxyphenoxy group . The InChI code for this compound is 1S/C10H15NO3.ClH/c1-12-8-4-3-5-9(13-2)10(8)14-7-6-11;/h3-5H,6-7,11H2,1-2H3;1H .Physical And Chemical Properties Analysis

This compound has a density of 1.085g/cm3 and a boiling point of 294ºC at 760mmHg . Its flash point is 136.3ºC . The compound is a solid at room temperature .Scientific Research Applications

Cytochrome P450 Enzymes and Metabolism of NBOMe Compounds : The hepatic cytochrome P450 enzymes are involved in the metabolism of 25I-NBOMe and 25I-NBOH, both of which are dimethoxyphenyl-N-((2-methoxyphenyl)methyl)ethanamine compounds. These substances are known for their potent serotonin 5-HT2A receptor agonistic properties leading to hallucinogenic effects. The major enzymes involved in the metabolism include CYP3A4 and CYP2D6, and the metabolic pathways involve hydroxylation, O-demethylation, N-dealkylation, and dehydrogenation. This study reveals the importance of understanding metabolic pathways and potential drug-drug interactions in users of such compounds (Nielsen et al., 2017).

Pharmacology of Psychoactive Substituted Phenethylamines : Another study discusses the pharmacology of substituted 2,5-dimethoxy-N-benzylphenethylamines, which are associated with abuse and toxicity. It was found that these compounds are very low potency and low efficacy agonists at the 5-HT1A receptor. They possess high affinity for, and full efficacy at, 5-HT2A and 5-HT2C receptors, indicative of their hallucinogenic activity. This shows the biochemical pharmacology of such compounds and their potential effects on the human body (Eshleman et al., 2018).

Analytical Characterization of Hallucinogenic N-(2-methoxy)benzyl Derivatives : A publication reports the analytical characterization of three new hallucinogenic substances identified as N-(2-methoxy)benzyl derivatives of the 2C-series of phenethylamine drugs, which include methods such as GC-EI-MS, LC-ESI-QTOF-MS, FTIR, and NMR. Understanding the analytical properties of such compounds is crucial for law enforcement and public health officials to accurately identify and respond to the use of these substances (Zuba & Sekuła, 2013).

Enzymatic Modification of 2,6-Dimethoxyphenol for Antioxidant Synthesis : A study explored the enzymatic modification of 2,6-Dimethoxyphenol (a related compound) for synthesizing dimers with high antioxidant capacity using laccase-mediated oxidation. This study shows the potential for using related compounds in synthesizing bioactive compounds with enhanced antioxidant properties, demonstrating a beneficial application in biotechnology and medicinal chemistry (Adelakun et al., 2012).

Safety and Hazards

The compound is classified under GHS07 and has a signal word of "Warning" . Hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

properties

IUPAC Name |

2-(2,6-dimethoxyphenoxy)ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO3/c1-12-8-4-3-5-9(13-2)10(8)14-7-6-11/h3-5H,6-7,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDOKKFIYLQAJOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)OCCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.